molecular formula C9H23NO2Si B8253325 (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol

(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol

Cat. No.: B8253325
M. Wt: 205.37 g/mol
InChI Key: LPLDCSWTBSTLOX-UHFFFAOYSA-N
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Description

(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a hydroxyl group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis processes. The presence of the TBDMS group provides stability against various reaction conditions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol typically involves the protection of the hydroxyl group of serine or its derivatives using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired silyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic synthesis.

    Biology: In the synthesis of biologically active molecules and natural products.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and stability against acidic and basic conditions, preventing unwanted side reactions. The compound can be deprotected using fluoride sources like tetra-n-butylammonium fluoride (TBAF), which cleaves the Si-O bond, releasing the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)
  • tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
  • tert-Butyldimethylsilyloxyacetaldehyde

Uniqueness

(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is unique due to its specific configuration and the presence of both an amino group and a silyl-protected hydroxyl group. This combination makes it particularly useful in stereoselective synthesis and the preparation of complex molecules .

Properties

IUPAC Name

2-amino-3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11/h8,11H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLDCSWTBSTLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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